molecular formula C20H22N4O3S2 B2707386 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 519150-57-3

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2707386
CAS No.: 519150-57-3
M. Wt: 430.54
InChI Key: ZBWNJENRSLIBSV-UHFFFAOYSA-N
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Description

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a morpholine sulfonyl group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a sulfonation reaction using morpholine and a sulfonating agent such as chlorosulfonic acid.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, and nucleophilic reagents like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: Lacks the morpholine sulfonyl group.

    5-(3-morpholinyl)-4H-1,2,4-triazole-3-thiol: Lacks the phenylethyl group.

    5-(3-sulfonylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the morpholine group.

Uniqueness

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the morpholine sulfonyl group, phenylethyl group, and triazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-morpholin-4-ylsulfonylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15(16-6-3-2-4-7-16)24-19(21-22-20(24)28)17-8-5-9-18(14-17)29(25,26)23-10-12-27-13-11-23/h2-9,14-15H,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNJENRSLIBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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